

Application Notes: Derivatization of N-Boc-2-aminophenol for Pharmaceutical Development

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Compound of Interest		
Compound Name:	N-Boc-2-aminophenol	
Cat. No.:	B049393	Get Quote

Introduction

2-Aminophenol and its derivatives are foundational scaffolds in medicinal chemistry, serving as crucial intermediates for the synthesis of a wide range of biologically active compounds, including those with anticancer, antioxidant, and antimicrobial properties.[1][2] The strategic derivatization of the 2-aminophenol core allows for the fine-tuning of pharmacological properties to develop novel therapeutic agents. The use of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality (yielding **N-Boc-2-aminophenol**) is a key strategy. This protection prevents the nucleophilic amine from participating in undesired side reactions, enabling selective modification at the phenolic hydroxyl group. Subsequent deprotection under mild acidic conditions reveals the primary amine, yielding the final derivatized product. These application notes provide an overview of this strategy, quantitative data on the activity of relevant derivatives, and detailed protocols for synthesis and analysis.

Therapeutic Potential of 2-Aminophenol Derivatives

Derivatives synthesized from 2-aminophenol precursors have demonstrated significant potential across various therapeutic areas:

Anticancer and Cytotoxic Activity: Many o-aminophenol derivatives exhibit moderate to
potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7),
prostate cancer (DU-145), and leukemia (HL-60).[2][3] Their mechanism often involves the
induction of apoptosis.[3]



- Kinase Inhibition: The 4-amino-2-phenol scaffold has been identified as a promising structure for developing inhibitors of protein kinases, such as Protein Kinase B (AKT) and ABL tyrosine kinase, which are critical targets in oncology.[4]
- Antioxidant and Antiferroptotic Activity: Ortho-aminophenol derivatives have been shown to be potent inhibitors of lipid peroxidation, a key process in ferroptosis. This makes them promising candidates for treating diseases associated with oxidative stress and ferroptosis, such as ischemia-reperfusion injury.[5][6]
- Antimicrobial Activity: While often weaker than other biological activities, some derivatives show broad-spectrum antimicrobial action against various bacterial and fungal strains.

Quantitative Data Summary

The following tables summarize the biological activities of various o-aminophenol derivatives, which can be synthesized using the protocols described.

Table 1: Cytotoxic Activity of o-Aminophenol Derivatives

Compound	Cell Line	IC50 (μg/mL)	Reference
Derivative 6b	КВ	32.0	[2]
Derivative 6c	КВ	74.94	[2]
Derivative 6i	HepG2	29.46	[2]
Derivative 6i	A549	71.29	[2]
Derivative 6i	MCF7	80.02	[2]
p- dodecylaminophenol	HL-60	Potent (data not quantified)	[3]
N-(2- morpholinoethyl)-4- aminophenol	HBL	20	[7]

| DiAcMoAc | LND1 | 2 |[7] |



Table 2: Antioxidant Activity of o-Aminophenol Derivatives

Compound	Assay	SC50 (µg/mL)	EC50 (µg/mL)	Reference
Derivative 6a	DPPH Scavenging	18.95	-	[2]
Derivative 6b	DPPH Scavenging	24.38	-	[2]
Derivative 6d	-	-	4.00	[2]
Derivative 6g	-	-	11.25	[2]
Ascorbic Acid (Standard)	DPPH Scavenging	12.60	-	[2]

| Quercetin (Standard) | - | - | 9.8 |[2] |

Table 3: Kinase Inhibitory Activity of 4-Amino-2-phenol Derivatives

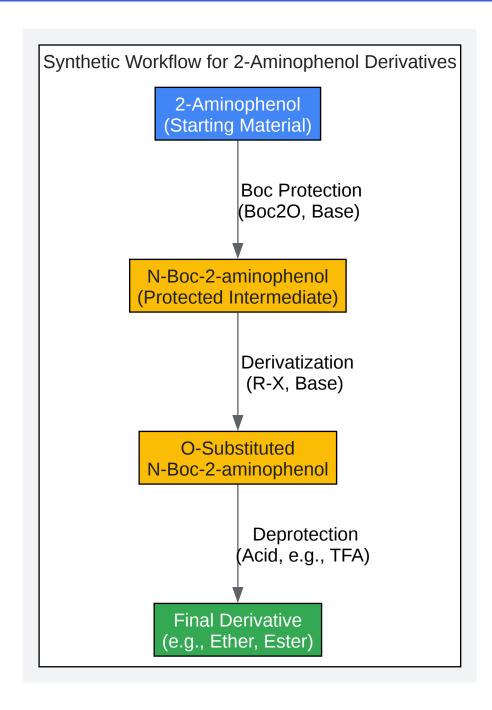
Compound	Kinase Target	IC50 (μM)	Reference
Compound 5i	Protein Kinase B <i>l</i> AKT	1.26	[4]

| Compound 5i | ABL Tyrosine Kinase | 1.50 |[4] |

Visualizations Synthetic Workflow

The general workflow for synthesizing 2-aminophenol derivatives involves a protection-derivatization-deprotection sequence.





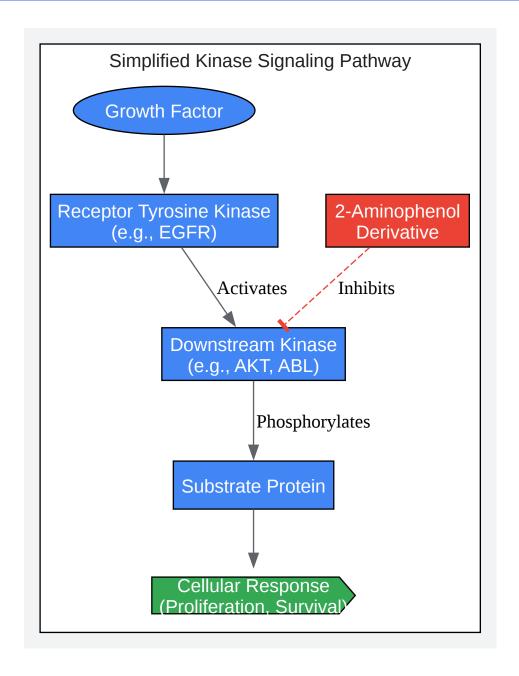
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A general workflow for derivatizing 2-aminophenol.

Kinase Inhibition Pathway

Many synthesized derivatives function as kinase inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival.





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Inhibition of a kinase cascade by a synthesized derivative.

Experimental Protocols Protocol 1: Boc Protection of 2-Aminophenol

This protocol describes the protection of the amino group of 2-aminophenol using di-tert-butyl dicarbonate (Boc₂O).[8]

Materials:



- 2-Aminophenol
- Di-tert-butyl dicarbonate (Boc₂O)
- Dry Tetrahydrofuran (THF)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- tert-Butyl methyl ether (TBME)
- 0.1 N aqueous HCl
- Magnesium Sulfate (MgSO₄)
- Round-bottomed flask, magnetic stirrer, ice bath

Procedure:

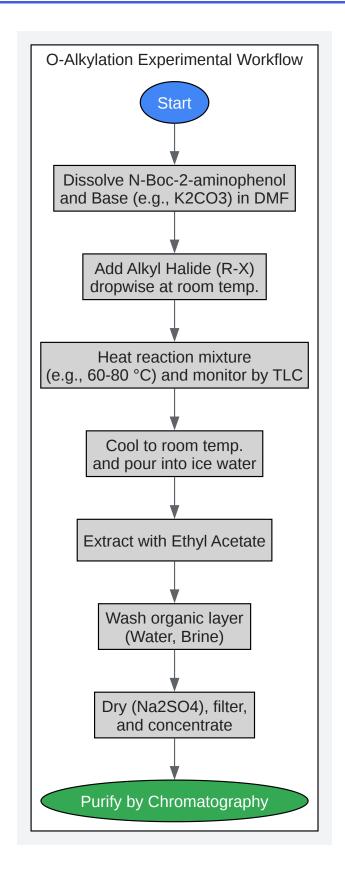
- Dissolve 2-aminophenol (1.0 equiv) in dry THF in a round-bottomed flask.
- Cool the solution to 0 °C in an ice bath.
- Prepare a solution of Boc₂O (1.0 equiv) in dry THF.
- Add the Boc₂O solution dropwise to the cooled 2-aminophenol solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Add saturated aqueous NaHCO₃ solution to the mixture.
- Extract the aqueous layer with tert-butyl methyl ether (3 x 25 mL).
- Combine the organic extracts and wash with 0.1 N aqueous HCl (3 x 50 mL), followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude **N-Boc-2-aminophenol**.
- Purify the product by column chromatography on silica gel if necessary.



Protocol 2: O-Alkylation of N-Boc-2-aminophenol (General)

This protocol provides a general method for attaching an alkyl group to the phenolic oxygen.





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Workflow for the O-alkylation of **N-Boc-2-aminophenol**.



Materials:

- N-Boc-2-aminophenol
- Alkyl halide (e.g., benzyl bromide, ethyl iodide)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Sodium Sulfate (Na₂SO₄)
- · Round-bottomed flask, magnetic stirrer, heating mantle

Procedure:

- To a solution of **N-Boc-2-aminophenol** (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5-2.0 equiv).
- Stir the suspension at room temperature for 15-20 minutes.
- Add the desired alkyl halide (1.1 equiv) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.



Purify the resulting crude product by flash column chromatography.

Protocol 3: Boc Deprotection (General)

This protocol removes the Boc protecting group to yield the final primary amine derivative.

Materials:

- O-substituted N-Boc-2-aminophenol
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- · Round-bottomed flask, magnetic stirrer

Procedure:

- Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
- Add Trifluoroacetic acid (TFA) (5-10 equiv) dropwise at room temperature.
- Stir the solution at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
- Carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
- Extract the product with DCM or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.

Protocol 4: Characterization of Final Products

The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.



- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized derivatives.[2]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[2]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.[2]
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

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